molecular formula C14H14Cl2N2OS B2570038 N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 868230-59-5

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2570038
CAS No.: 868230-59-5
M. Wt: 329.24
InChI Key: IVDMKPBVEVXDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves scalable and efficient methods such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. Additionally, the dichloro substitution on the benzothiazole ring can increase its potency and selectivity towards specific molecular targets .

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c15-9-6-7-10-12(11(9)16)17-14(20-10)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDMKPBVEVXDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.